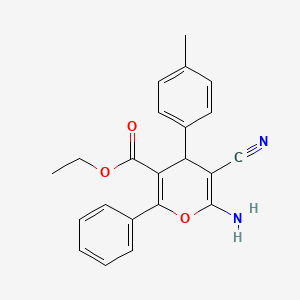![molecular formula C21H19N3O5 B11548501 2-(2,6-Dimethylphenoxy)-N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11548501.png)
2-(2,6-Dimethylphenoxy)-N'-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,6-Dimethylphenoxy)-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylphenoxy group, a nitrophenyl-furan moiety, and an acetohydrazide linkage. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 2-(2,6-Dimethylphenoxy)-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide typically involves several steps:
-
Formation of the Dimethylphenoxy Intermediate: : The initial step involves the preparation of the 2,6-dimethylphenoxy intermediate. This can be achieved through the reaction of 2,6-dimethylphenol with an appropriate halogenating agent, such as thionyl chloride, to form 2,6-dimethylphenyl chloride. This intermediate is then reacted with sodium phenoxide to yield the desired dimethylphenoxy compound.
-
Synthesis of the Nitrophenyl-Furan Intermediate: : The next step involves the synthesis of the 5-(4-nitrophenyl)furan intermediate. This can be accomplished through the reaction of 4-nitrobenzaldehyde with furan in the presence of a suitable catalyst, such as piperidine, under reflux conditions.
-
Condensation Reaction: : The final step involves the condensation of the dimethylphenoxy intermediate with the nitrophenyl-furan intermediate in the presence of hydrazine hydrate. This reaction is typically carried out under reflux conditions in an appropriate solvent, such as ethanol, to yield the target compound.
Chemical Reactions Analysis
2-(2,6-Dimethylphenoxy)-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide undergoes various types of chemical reactions:
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenoxy and furan moieties. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
-
Reduction: : Reduction reactions can occur at the nitro group, converting it to an amino group. Typical reducing agents include sodium borohydride and catalytic hydrogenation.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the acetohydrazide linkage. Reagents such as alkyl halides and acyl chlorides are commonly used in these reactions.
-
Condensation: : The compound can undergo further condensation reactions with various aldehydes and ketones, forming Schiff bases and other derivatives.
Scientific Research Applications
2-(2,6-Dimethylphenoxy)-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide has a wide range of scientific research applications:
-
Chemistry: : The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
-
Biology: : In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
-
Medicine: : The compound is investigated for its potential therapeutic properties. Studies have explored its use as an antimicrobial, anticancer, and anti-inflammatory agent.
-
Industry: : In industrial applications, the compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylphenoxy)-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:
-
Molecular Targets: : The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
-
Pathways: : The compound can influence multiple biochemical pathways, including those involved in cell proliferation, apoptosis, and inflammation. By modulating these pathways, the compound can exert therapeutic effects in various disease models.
Comparison with Similar Compounds
2-(2,6-Dimethylphenoxy)-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds: : Compounds such as 2-(2,6-Dimethylphenoxy)-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazone and 2-(2,6-Dimethylphenoxy)-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazine share structural similarities but differ in their functional groups and reactivity.
-
Uniqueness: : The presence of both the dimethylphenoxy and nitrophenyl-furan moieties in 2-(2,6-Dimethylphenoxy)-N’-[(E)-[5-(4-nitrophenyl)furan-2-YL]methylidene]acetohydrazide imparts unique chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds.
Properties
Molecular Formula |
C21H19N3O5 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
2-(2,6-dimethylphenoxy)-N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C21H19N3O5/c1-14-4-3-5-15(2)21(14)28-13-20(25)23-22-12-18-10-11-19(29-18)16-6-8-17(9-7-16)24(26)27/h3-12H,13H2,1-2H3,(H,23,25)/b22-12+ |
InChI Key |
QCNIIHNKVXPZNX-WSDLNYQXSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1Z,3E)-3-[(3-chloro-2-methylphenyl)imino]-1-(4-chlorophenyl)prop-1-en-1-ol](/img/structure/B11548420.png)
![2-(1,3-benzothiazol-2-yl)-4-({(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}amino)phenol](/img/structure/B11548422.png)
![4-[(2E)-2-(2-methoxy-3-nitrobenzylidene)hydrazinyl]-N-(4-methylphenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11548423.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-(5-bromo-2-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B11548435.png)
![4-({(Z)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}amino)-2-(4-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11548441.png)
![2-bromo-N-{2-[(2E)-2-(5-hydroxy-2-nitrobenzylidene)hydrazinyl]-2-oxoethyl}benzamide (non-preferred name)](/img/structure/B11548450.png)
![2-[N-(4-Methoxyphenyl)4-methylbenzenesulfonamido]-N-(2-phenoxyethyl)acetamide](/img/structure/B11548461.png)

![6-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11548468.png)
![4-{(E)-[(4-chlorophenyl)imino]methyl}benzene-1,3-diyl bis(4-methoxybenzoate)](/img/structure/B11548481.png)


![2,4-Dibromo-6-[(E)-({2-[(3,4-dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate](/img/structure/B11548489.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B11548493.png)
